7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one
Overview
Description
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes .
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as amine oxidase, which plays a role in the metabolism of neurotransmitters and vasoactive amines. This inhibition can lead to various pharmacological effects, including modulation of neurotransmitter levels and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Uniqueness
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methoxy group. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Biological Activity
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Molecular Formula: C18H16ClO3
Molecular Weight: 329.78 g/mol
Structure: The compound features a chromenone backbone with a methoxy group and a chlorophenyl substituent, which influence its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and amine oxidase, which are involved in neurotransmitter metabolism, potentially leading to neuroprotective effects and modulation of mood disorders .
- Anticancer Activity: The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Its mechanism may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been tested against several cancer cell lines with varying degrees of success:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MCF-7 | 0.47 | High cytotoxicity |
HCT-116 | 9.54 | Moderate cytotoxicity |
HepG-2 | 16.1 | Moderate cytotoxicity |
These results indicate that the compound is particularly effective against breast cancer cells compared to other types .
Case Studies
-
MCF-7 Cell Line Study:
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase activity and reduced cell viability after 24 hours of exposure . -
Toxicity Evaluation:
In vitro toxicity assessments using Vero cells indicated that the compound is relatively safe at lower concentrations, exhibiting over 80% cell viability at concentrations up to 100 µg/mL .
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADVZYVDHJUUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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